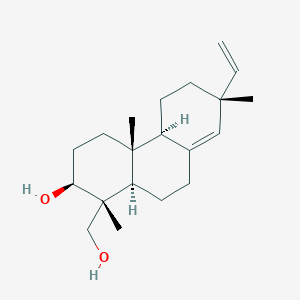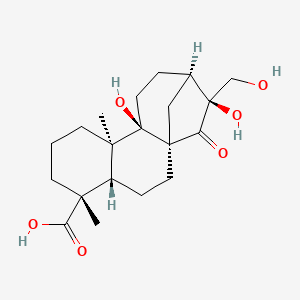
Alboctalol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alboctalol is a natural product found in Bagassa guianensis with data available.
Applications De Recherche Scientifique
Pharmacological Research
Alboctalol, un polyphénol dérivé du mûrier blanc (Morus alba), a été étudié pour ses propriétés pharmacologiques. Il a montré une faible cytotoxicité contre les cellules P-388, indiquant un potentiel pour la recherche contre le cancer {svg_1}. Des études plus approfondies sont nécessaires pour explorer l'ensemble de ses activités biologiques et ses utilisations thérapeutiques potentielles.
Chemical Structure Analysis
La structure chimique d'this compound a été révisée grâce à des études par RMN, ce qui est crucial pour comprendre ses propriétés chimiques et ses interactions {svg_2}. Cette connaissance est essentielle pour les chimistes qui cherchent à synthétiser des dérivés ou des analogues d'this compound avec une efficacité accrue ou une toxicité réduite.
Chemical Engineering
Dans le domaine de l'ingénierie chimique, les processus de synthèse et de purification de composés tels que l'this compound présentent un intérêt. La synthèse rapportée de l'éther octaméthylique d'this compound racémique par traitement acide de l'éther tétraméthylique d'oxyresvératrol pourrait fournir des informations sur l'optimisation des réactions et l'ingénierie des procédés {svg_3}.
Industrial Uses
Les utilisations industrielles de l'this compound ne sont pas explicitement documentées, mais ses faibles propriétés cytotoxiques suggèrent qu'il pourrait être utilisé dans le développement de produits industriels nécessitant des composés bioactifs avec des effets cytotoxiques minimes {svg_4}.
Mécanisme D'action
Target of Action
Alboctalol is a compound that primarily targets the tyrosinase enzyme . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment responsible for the color of skin, hair, and eyes. By inhibiting tyrosinase, this compound can potentially influence the production of melanin.
Mode of Action
this compound interacts with its target, the tyrosinase enzyme, by binding to it and inhibiting its activity . This interaction results in the reduction of melanin synthesis, as the enzyme is unable to catalyze the oxidation of tyrosine to DOPA (dihydroxyphenylalanine), a crucial step in melanin production.
Analyse Biochimique
Biochemical Properties
Alboctalol plays a significant role in biochemical reactions, particularly due to its interactions with enzymes, proteins, and other biomolecules. It has been observed to exhibit weak cytotoxicity against P-388 cells . This compound interacts with various enzymes and proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes . This inhibition can result in the accumulation of substrates or depletion of products, thereby altering the metabolic balance within the cell. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a reduction in its cytotoxic effects . Long-term exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, this compound may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, thereby affecting energy production and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes via active or passive transport mechanisms, depending on its concentration and the presence of transport proteins . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes.
Propriétés
IUPAC Name |
6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O8/c29-15-1-3-20(23(34)10-15)22-8-14-7-19(33)12-25(36)27(14)28(21-4-2-16(30)11-24(21)35)26(22)13-5-17(31)9-18(32)6-13/h1-7,9-12,22,26,28-36H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGGCAFWTCETPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride](/img/structure/B1151771.png)
